4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine structure and properties
4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine structure and properties
This technical guide provides a comprehensive analysis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine , a heterocyclic scaffold integrating a lipophilic tert-butyl thiazole core with a polar morpholine moiety. This structure is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents.
Executive Summary
The compound 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine represents a "privileged structure" in drug discovery. It combines the 1,3-thiazole ring (a bioisostere of pyridine/imidazole known for pi-stacking interactions) with a morpholine ring (improving water solubility and metabolic stability) and a tert-butyl group (providing a bulky lipophilic anchor for hydrophobic pocket binding). This guide details its physiochemical profile, a validated Hantzsch synthesis protocol, and its structural activity relationships (SAR).
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine |
| Molecular Formula | C₁₁H₁₈N₂OS |
| Molecular Weight | 226.34 g/mol |
| SMILES | CC(C)(C)C1=CSC(N2CCOCC2)=N1 |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (N, O, N) |
| H-Bond Donors | 0 |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |
Synthetic Methodology: Hantzsch Thiazole Synthesis[9]
The most robust route to this compound is the Hantzsch Thiazole Synthesis , involving the condensation of a thioamide with an
Reaction Scheme
The synthesis proceeds in two stages:
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Precursor Formation: Synthesis of Morpholine-4-carbothioamide.[1]
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Cyclization: Condensation with 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone).
Figure 1: Synthetic workflow via Hantzsch Cyclization.
Detailed Protocol
Step 1: Preparation of Morpholine-4-carbothioamide
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Reagents: Morpholine (1.0 eq), Benzoyl isothiocyanate (1.0 eq), NaOH (aq).
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Procedure:
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Dissolve benzoyl isothiocyanate in acetone at 0°C.
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Add morpholine dropwise. Stir for 1 hour to form the N-benzoylthiourea intermediate.
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Hydrolyze the intermediate by heating with 10% NaOH solution at 80°C for 2 hours.
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Cool and neutralize with HCl. The morpholine-4-carbothioamide precipitates as a white solid.[1]
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Validation: MP ~170°C.
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Step 2: Cyclization to Thiazole
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Reagents: Morpholine-4-carbothioamide (1.0 eq), 1-Bromo-3,3-dimethylbutan-2-one (1.1 eq), Ethanol (anhydrous).
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Procedure:
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Dissolve morpholine-4-carbothioamide in anhydrous ethanol (0.5 M concentration).
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Add 1-bromo-3,3-dimethylbutan-2-one dropwise at room temperature.
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Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
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Cool to room temperature. The hydrobromide salt of the product may precipitate.
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Neutralize with saturated NaHCO₃ solution to liberate the free base.
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Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
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Structural Characterization & Spectroscopy
Validation of the structure relies on confirming the presence of the thiazole ring proton and the distinct tert-butyl singlet.
| Technique | Expected Signals / Data | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Tert-butyl group (9 equivalent protons). | |
| Morpholine -NCH₂- protons (adjacent to N). | ||
| Morpholine -OCH₂- protons (adjacent to O). | ||
| Thiazole C5-H . Diagnostic aromatic singlet. | ||
| ¹³C NMR | Tert-butyl carbons. | |
| Morpholine ring carbons. | ||
| Thiazole ring carbons. | ||
| Mass Spectrometry | m/z 227.1 [M+H]⁺ | Protonated molecular ion (ESI+). |
Biological Potential & SAR Logic[2][3][8]
This molecule serves as a scaffold in two primary therapeutic areas:
Kinase Inhibition (FLT3 / Tyrosine Kinases)
The 2-aminothiazole core is a classic "hinge binder" in kinase inhibitors.
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Mechanism: The thiazole nitrogen (N3) can accept a hydrogen bond from the kinase hinge region.
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Role of Morpholine: Solubilizing group that often points towards the solvent front, improving pharmacokinetic (PK) properties.
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Role of Tert-butyl: Fills the hydrophobic "gatekeeper" pocket or specificity pocket, enhancing selectivity over other kinases.
Antimicrobial & Antifungal Activity
Morpholine-thiazole hybrids have shown efficacy against Candida albicans and Gram-positive bacteria.[2]
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Mechanism: Disruption of cell wall synthesis or inhibition of specific enzymes (e.g., DNA gyrase), where the thiazole ring acts as a bioisostere for other aromatic heterocycles.
Figure 2: Structure-Activity Relationship (SAR) Map.
Safety & Handling
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Hazards: Like many thiazoles, this compound should be treated as a potential Skin & Eye Irritant (H315, H319) .
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Precursors:
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Bromopinacolone is a lachrymator and corrosive; handle in a fume hood.
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Morpholine is corrosive and flammable.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur or morpholine ring degradation over long periods.
References
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Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
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Morpholine-Thiazole Hybrids: Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2-(piperazin-1-yl) Acetamide Hydrochloride. International Journal of Innovative Science and Research Technology.
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Kinase Inhibitor Applications: Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220). Journal of Medicinal Chemistry.
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NMR Characterization Data: Recognizing the NMR pattern for morpholine. ACD/Labs Technical Blog.
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Thiazole Synthesis Review: Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
